Bicuculline methiodide

Description

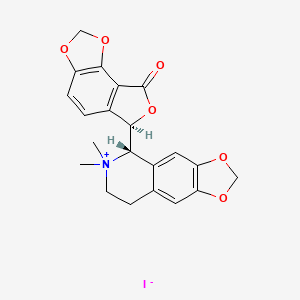

Structure

3D Structure of Parent

Properties

IUPAC Name |

(6R)-6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO6.HI/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJKCPKPSSVUHY-GRTNUQQKSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC3=C(C=C2[C@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20INO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873651 |

Source

|

| Record name | (+)-Bicuculline methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>76.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID855888 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40709-69-1 |

Source

|

| Record name | 1,3-Dioxolo[4,5-g]isoquinolinium, 5-[(6R)-6,8-dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl]-5,6,7,8-tetrahydro-6,6-dimethyl-, iodide (1:1), (5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40709-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicuculline methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040709691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Bicuculline methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Neuropharmacology of Bicuculline Methiodide: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bicuculline (B1666979) methiodide is a classic and widely utilized pharmacological tool in neuroscience research. As a quaternary salt of bicuculline, it offers enhanced water solubility and stability compared to its parent compound, making it a preferred agent for in vitro and in vivo studies.[1][2] This guide provides a comprehensive overview of the mechanism of action of bicuculline methiodide, with a focus on its interaction with the GABA-A receptor, its non-GABAergic effects, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Competitive Antagonism of GABA-A Receptors

The primary mechanism of action of bicuculline methiodide is its function as a competitive antagonist at the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][4] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[3]

Binding and Inhibition

Bicuculline methiodide competitively binds to the GABA binding site on the GABA-A receptor, thereby preventing the endogenous ligand, GABA, from binding and activating the receptor.[2][4] This competitive interaction has been demonstrated in functional studies where bicuculline methiodide shifts the GABA dose-response curve to the right without reducing the maximal response, a hallmark of competitive antagonism.[5][6] Single-channel studies have further elucidated this mechanism, showing that bicuculline reduces GABA-activated conductance by decreasing both the channel open time and the frequency of opening.[2]

The antagonism by bicuculline methiodide is reversible and can be overcome by increasing the concentration of GABA.[4][5] This characteristic is fundamental to its use in experiments designed to transiently block GABAergic inhibition to study excitatory neurotransmission.[4]

Signaling Pathway of GABA-A Receptor and its Antagonism

The following diagram illustrates the signaling pathway of the GABA-A receptor and the point of intervention by bicuculline methiodide.

Quantitative Data on Bicuculline Methiodide Activity

The following tables summarize key quantitative data related to the interaction of bicuculline methiodide with GABA-A receptors and its use in experimental settings.

| Parameter | Value | Species/System | Reference |

| IC50 (GABA binding inhibition) | ~500 µM | Chick cerebellar synaptic membranes | [3] |

| IC50 (GABA-A receptor antagonist) | 2 µM | Not specified | [6][7] |

| Dissociation Constant (Ki) | ~1.7 µM | Not specified | [8] |

| Application | Effective Concentration | Species | Experimental Model | Reference |

| Induction of Long-Term Potentiation (LTP) | 5 µM | C57Bl/6 Mice | Hippocampal Slices | [9] |

| Induction of Long-Term Potentiation (LTP) | 10 µM | Sprague-Dawley Rats | Hippocampal Slices | [9] |

| Blockade of GABA-A Receptor Currents | 1 µM (blocks ~50%) | Not specified | Not specified | [10] |

| Enhancement of Fast Oscillatory Activity | ~10 µM | Rat | Somatosensory Cortex | [11] |

| Analgesia (intracisternal) | ED50 = 5 ng/mouse | Mouse | Tail Pinch Test | [12] |

| Induction of Seizures (intracisternal) | > 600 ng | Rat | Not specified | [13] |

Non-GABAergic Effects

While primarily known as a GABA-A receptor antagonist, bicuculline methiodide has been reported to have off-target effects, most notably on calcium-activated potassium (SK) channels.[1][6][10] This action can lead to a blockade of the slow afterhyperpolarization (AHP) that follows action potentials.[6] It is crucial for researchers to consider these non-GABAergic effects when interpreting experimental results, especially at higher concentrations. Additionally, some studies have shown that bicuculline methiodide can reduce N-methyl-D-aspartate (NMDA) and kainate-induced membrane currents, although with lower efficiency than its action on GABA-A receptors.[14]

Experimental Protocols

The characterization of bicuculline methiodide's mechanism of action relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the GABA-A receptor channel in response to GABA and the blocking effect of bicuculline methiodide.

Methodology:

-

Preparation: Prepare acute brain slices (e.g., from mouse prelimbic cortex) or cultured neurons.[4]

-

Recording Setup: Use a patch-clamp amplifier and a microscope to visualize and patch onto a neuron. The recording chamber is perfused with an external recording solution.

-

Pipette Solution: The intracellular pipette solution typically contains a high chloride concentration to allow for the measurement of inward chloride currents at a holding potential of 0 mV.[4]

-

Drug Application: Apply GABA to elicit inhibitory postsynaptic currents (IPSCs).[4] After establishing a stable baseline of GABA-evoked currents, co-apply bicuculline methiodide at varying concentrations to determine its inhibitory effect.

-

Data Analysis: Measure the amplitude of the IPSCs before and after the application of bicuculline methiodide to quantify the degree of antagonism.

The following diagram outlines the experimental workflow for a whole-cell voltage-clamp experiment.

Radioligand Binding Assay

This assay is used to determine the binding affinity of bicuculline methiodide to the GABA-A receptor.

Methodology:

-

Membrane Preparation: Prepare synaptic membranes from a brain region of interest (e.g., cortex).

-

Incubation: Incubate the membranes with a radiolabeled GABA-A receptor agonist (e.g., [3H]GABA) in the presence of varying concentrations of bicuculline methiodide.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Plot the displacement of the radioligand by bicuculline methiodide to calculate its IC50 and subsequently its binding affinity (Ki).

In Vivo Studies

In vivo experiments are crucial for understanding the physiological effects of bicuculline methiodide at a systems level.

Methodology (Example: Induction of Seizures):

-

Animal Model: Use a suitable animal model, such as rats or mice.

-

Drug Administration: Administer bicuculline methiodide via a specific route, such as intracisternal or intracerebroventricular injection, as it does not readily cross the blood-brain barrier.[2]

-

Behavioral Observation: Observe the animal for behavioral changes, such as the onset of seizures.

-

Electrophysiological Recording (Optional): In some studies, electroencephalography (EEG) is used to record brain activity and correlate it with behavioral observations.

Conclusion

Bicuculline methiodide is an indispensable tool in neuroscience research due to its well-characterized mechanism as a competitive antagonist of the GABA-A receptor. Its utility in dissecting the roles of inhibitory and excitatory neurotransmission is unparalleled. However, researchers must remain cognizant of its potential non-GABAergic effects, particularly at higher concentrations, to ensure accurate interpretation of their findings. The experimental protocols outlined in this guide provide a framework for the continued investigation of GABAergic systems and the development of novel therapeutics targeting these pathways.

References

- 1. (-)-Bicuculline methiodide | GABAA Receptors | Tocris Bioscience [tocris.com]

- 2. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 5. Antagonist actions of bicuculline methiodide and picrotoxin on extrasynaptic gamma-aminobutyric acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bicuculline - Wikipedia [en.wikipedia.org]

- 8. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Bicuculline Restores Frequency-Dependent Hippocampal I/E Ratio and Circuit Function in PGC-1ɑ Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of bicuculline methiodide on fast (>200 Hz) electrical oscillations in rat somatosensory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Subconvulsive doses of intracisternal bicuculline methiodide, a GABAA receptor antagonist, produce potent analgesia as measured in the tail pinch test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 14. Effects of the epileptogenic agent bicuculline methiodide on membrane currents induced by N-methyl-D-aspartate and kainate (oocyte; Xenopus laevis) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nuances of Neuroinhibition: A Comparative Analysis of Bicuculline and Bicuculline Methiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of two closely related yet functionally distinct GABA-A receptor antagonists: bicuculline (B1666979) and its quaternary ammonium (B1175870) salt, bicuculline methiodide. Understanding the subtle but critical differences in their chemical structure, physicochemical properties, and pharmacological behavior is paramount for the precise design and interpretation of neuroscience research and the development of novel therapeutics targeting the GABAergic system.

Core Distinctions: At a Glance

Bicuculline is a phthalide (B148349) isoquinoline (B145761) alkaloid and a well-established competitive antagonist of the GABA-A receptor, the primary ligand-gated ion channel responsible for fast inhibitory neurotransmission in the central nervous system (CNS).[1] Bicuculline methiodide is a synthetic derivative, a quaternary salt of bicuculline, which retains the core pharmacophore for GABA-A receptor antagonism but exhibits significantly altered physical and physiological properties.[2][3]

The fundamental difference lies in the quaternization of the nitrogen atom in the bicuculline molecule. This chemical modification introduces a permanent positive charge, profoundly impacting the molecule's solubility, stability, and ability to cross biological membranes, most notably the blood-brain barrier (BBB).

Physicochemical and Pharmacological Properties: A Tabular Comparison

The following tables summarize the key quantitative and qualitative differences between bicuculline and bicuculline methiodide, providing a clear basis for experimental design and compound selection.

Table 1: Physicochemical Properties

| Property | Bicuculline | Bicuculline Methiodide | Rationale for Difference |

| Molecular Formula | C₂₀H₁₇NO₆[4] | C₂₁H₂₀INO₆[5] | Addition of a methyl iodide group. |

| Molecular Weight | 367.4 g/mol [4] | 509.3 g/mol [5] | Increased mass from the added methyl iodide. |

| Solubility | Sparingly soluble in water; soluble in chloroform, DMSO, and acidic solutions.[4] | Soluble in water (up to 20 mM) and DMSO (up to 50 mM).[5][6] | The quaternary ammonium salt is ionized, enhancing its hydrophilicity. |

| Stability | Unstable at physiological pH, converting to the less active bicucine. More stable in acidic solutions.[2][4] | Significantly more stable in solution, including at physiological pH.[2][3] | The quaternary salt structure is less susceptible to the ring-opening hydrolysis that affects bicuculline. |

| Blood-Brain Barrier (BBB) Permeability | Crosses the BBB upon systemic administration.[3] | Does not readily cross the BBB due to its high polarity.[2][3][7] | The permanent positive charge and increased polarity prevent passive diffusion across the lipophilic BBB. |

Table 2: Pharmacological Properties

| Property | Bicuculline | Bicuculline Methiodide | Key Experimental Observations |

| Mechanism of Action | Competitive antagonist at the GABA-A receptor.[1][8] | Competitive antagonist at the GABA-A receptor.[9] | Both compounds compete with GABA for the same binding site on the receptor. |

| Potency (GABA-A Receptor) | IC₅₀ ≈ 2 µM.[8] EC₅₀ in the range of 0.03-3 µM has also been reported.[10] | Similar potency to bicuculline.[2][3] An IC₅₀ of ~500 µM for inhibiting GABA binding has been noted for the (-)-enantiomer.[11] An IC₅₀ of 1.14 µM was determined in HEK293 cells.[12] | While generally considered to have similar potency, reported values can vary based on the experimental preparation and specific isomers used. |

| Off-Target Effects | Can block Ca²⁺-activated potassium (SK) channels.[8] | Also acts on Ca²⁺-activated potassium (SK) channels.[5][6] The EC₅₀ for SK channels is reported to be in the range of 1-25 µM.[13] | This is an important consideration for experiments where SK channel activity is relevant. |

| In Vivo Effects (Systemic Administration) | Induces convulsions and seizures in a dose-dependent manner.[3] | No consistent behavioral or EEG abnormalities at doses up to 36 mg/kg due to poor BBB penetration.[7] | This stark difference highlights the importance of the route of administration for in vivo studies. |

| In Vivo Effects (Direct CNS Administration) | Potent convulsant when applied directly to the cerebral cortex.[2] | More potent convulsant than bicuculline when injected intracisternally.[2][3] Can produce potent analgesia at subconvulsive doses when given intracisternally.[14] | Direct application bypasses the BBB, revealing the high intrinsic potency of bicuculline methiodide within the CNS. |

Signaling Pathways and Experimental Considerations

GABA-A Receptor Signaling Pathway

Both bicuculline and bicuculline methiodide exert their effects by blocking the action of GABA at the GABA-A receptor. This receptor is a pentameric ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions (Cl⁻).[15] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.[15] By competitively blocking the GABA binding site, bicuculline and its methiodide salt prevent this channel opening, leading to disinhibition and increased neuronal excitability.

Experimental Workflow: Choosing the Right Antagonist

The choice between bicuculline and bicuculline methiodide is dictated by the experimental paradigm. The following diagram illustrates a decision-making workflow for selecting the appropriate compound.

Detailed Methodologies for Key Experiments

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is representative for studying the effect of bicuculline methiodide on inhibitory postsynaptic currents (IPSCs) in cultured neurons or brain slices.

-

Preparation: Prepare artificial cerebrospinal fluid (aCSF) containing (in mM): 120 NaCl, 3.5 KCl, 2.5 CaCl₂, 1.3 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.[13] For isolating IPSCs, add antagonists for glutamatergic receptors (e.g., 10 µM NBQX and 50 µM D-APV) to the aCSF.[13]

-

Recording: Obtain whole-cell voltage-clamp recordings from the neuron of interest. Use a patch pipette filled with an appropriate internal solution. Hold the neuron at a potential of 0 mV to record IPSCs.[9]

-

Baseline Measurement: Record spontaneous or evoked IPSCs in the baseline condition (aCSF with glutamate receptor blockers). Evoked IPSCs can be generated by a stimulating electrode placed in a relevant presynaptic area.[9]

-

Antagonist Application: Prepare a stock solution of bicuculline methiodide in water or DMSO.[5][6] Dilute the stock solution in aCSF to the desired final concentration (e.g., 1-100 µM).[9][16] Perfuse the slice or culture with the bicuculline methiodide-containing aCSF.

-

Data Acquisition and Analysis: Record the changes in IPSC frequency and amplitude. A complete blockade of GABA-A receptor-mediated currents is typically observed at concentrations around 100 µM.[9] Analyze the data to quantify the inhibitory effect of the antagonist.

Radioligand Binding Assay for GABA-A Receptors

This method is used to determine the binding affinity of bicuculline or bicuculline methiodide to the GABA-A receptor in brain membrane preparations.

-

Membrane Preparation: Homogenize rat brain tissue (e.g., cortex) in a cold buffer (e.g., Tris-citrate). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a series of tubes, combine the brain membrane preparation, a radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol at a final concentration of 2.0 nM), and varying concentrations of the unlabeled competitor (bicuculline or bicuculline methiodide).[17]

-

Defining Non-displaceable Binding: To determine the amount of non-specific binding, a separate set of tubes should contain the membranes, radioligand, and a high concentration of unlabeled GABA (e.g., 200 µM) or bicuculline methiodide (e.g., 200 µM).[17]

-

Incubation and Termination: Incubate the tubes at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium. Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters. Wash the filters quickly with cold buffer to remove unbound radioligand.

-

Quantification and Analysis: Measure the radioactivity trapped on the filters using liquid scintillation counting. Specific binding is calculated by subtracting the non-displaceable binding from the total binding. Plot the specific binding as a function of the competitor concentration to determine the IC₅₀ value.

Conclusion

The choice between bicuculline and bicuculline methiodide is a critical decision in experimental neuroscience. Bicuculline, with its ability to cross the blood-brain barrier, is the compound of choice for studying the systemic effects of GABA-A receptor antagonism in vivo.[3] Conversely, bicuculline methiodide's high water solubility, stability, and inability to cross the BBB make it the superior option for most in vitro applications and for in vivo studies requiring direct, localized CNS administration without systemic confounds.[2][3][5][6][7] A thorough understanding of their distinct properties, as outlined in this guide, is essential for conducting rigorous, reproducible, and accurately interpreted research on the GABAergic system.

References

- 1. GABAA Receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of (+)-bicuculline, a GABAa receptor antagonist, on auditory steady state response in free-moving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. rndsystems.com [rndsystems.com]

- 6. (-)-Bicuculline methiodide | GABAA Receptors | Tocris Bioscience [tocris.com]

- 7. Bicuculline methiodide in the blood-brain barrier-epileptogen model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. nanion.de [nanion.de]

- 13. Bicuculline Restores Frequency-Dependent Hippocampal I/E Ratio and Circuit Function in PGC-1ɑ Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Subconvulsive doses of intracisternal bicuculline methiodide, a GABAA receptor antagonist, produce potent analgesia as measured in the tail pinch test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bicuculline Methiodide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicuculline (B1666979) methiodide is a quaternary ammonium (B1175870) salt of the phthalideisoquinoline alkaloid, bicuculline. It is a classical and potent competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] Due to its enhanced water solubility and stability compared to its parent compound, bicuculline, the methiodide salt is extensively utilized in neuropharmacological research to probe the function of the GABAergic system, induce experimental seizures, and isolate glutamatergic currents. This guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental applications of bicuculline methiodide.

Chemical Structure and Properties

Bicuculline methiodide is the N-methylated iodide salt of (+)-bicuculline. The positive charge on the quaternary nitrogen atom significantly increases its polarity and, consequently, its solubility in aqueous solutions.

General and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Name | [R-(R,S)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium iodide | [2] |

| Synonyms | (-)-Bicuculline methiodide, N-Methylbicuculline iodide | [3] |

| CAS Number | 40709-69-1 | [2][4] |

| Molecular Formula | C₂₁H₂₀INO₆ | [2][4] |

| Molecular Weight | 509.3 g/mol | [2][4] |

| Appearance | Yellow solid | [5] |

| Purity | ≥98% | [4][6] |

Solubility and Storage

| Property | Value | Reference(s) |

| Solubility | Soluble to 20 mM in water and to 50 mM in DMSO. | [4][6] |

| Storage | Store at room temperature. It is light-sensitive, so it should be protected from light. | [2][4] |

| Stability | More stable in solution than bicuculline. For long-term storage of solutions, it is recommended to store at -20°C for up to one month. | [2] |

Mechanism of Action

Primary Target: GABA-A Receptor Antagonism

The principal mechanism of action of bicuculline methiodide is the competitive antagonism of the GABA-A receptor. It binds to the GABA recognition site on the receptor complex, thereby preventing the binding of the endogenous agonist, GABA.[1] This blockade inhibits the GABA-induced opening of the integral chloride ion channel, preventing the influx of chloride ions that would normally lead to hyperpolarization of the neuronal membrane and an inhibitory postsynaptic potential (IPSP).[5] By blocking this inhibitory signal, bicuculline methiodide effectively produces a disinhibition of the neuron, leading to increased excitability.

Figure 1: Mechanism of GABA-A receptor antagonism by Bicuculline Methiodide.

Off-Target Effects

It is crucial for researchers to be aware that bicuculline methiodide is not entirely specific to the GABA-A receptor. It has been reported to exhibit activity at other ion channels, which can influence experimental outcomes:

-

Small-Conductance Calcium-Activated Potassium (SK) Channels: Bicuculline and its quaternary salts can block SK channels, which are responsible for the afterhyperpolarization following an action potential.[1] This blockade can lead to an increase in neuronal firing.

-

Other Receptors: There is evidence to suggest that bicuculline methiodide may also interact with nicotinic acetylcholine (B1216132) receptors and acetylcholinesterase.[1]

Experimental Protocols and Applications

Bicuculline methiodide is a versatile tool in neuroscience research. Below are detailed methodologies for some of its key applications.

Electrophysiology: Blocking GABA-A Receptor-Mediated Currents

Bicuculline methiodide is widely used in electrophysiological recordings, such as whole-cell patch-clamp, to isolate and study excitatory postsynaptic currents (EPSCs) by blocking inhibitory postsynaptic currents (IPSCs).[1]

Objective: To pharmacologically isolate AMPA or NMDA receptor-mediated currents by blocking GABA-A receptor-mediated IPSCs.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from the animal model of choice.[7] Slices are typically maintained in an artificial cerebrospinal fluid (aCSF) solution, continuously bubbled with 95% O₂ and 5% CO₂.[7]

-

Recording Setup: Transfer a slice to a recording chamber continuously perfused with aCSF. Visualize neurons using a microscope with differential interference contrast optics.

-

Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from a neuron of interest. For recording IPSCs, the neuron is typically voltage-clamped at a holding potential near the reversal potential for glutamate (B1630785) receptors (around 0 mV).

-

Baseline Recording: Record baseline synaptic activity, which will include both spontaneous EPSCs and IPSCs.

-

Application of Bicuculline Methiodide: Bath-apply bicuculline methiodide at a concentration of 10-100 µM.[1] A stock solution is typically prepared in water or DMSO and then diluted to the final concentration in the aCSF.

-

Data Acquisition: Record the synaptic activity in the presence of bicuculline methiodide. A successful application will result in the disappearance of IPSCs, leaving only the EPSCs.

-

Washout: To confirm the reversibility of the drug's effect, perfuse the slice with drug-free aCSF and observe the return of IPSCs.

Figure 2: Experimental workflow for isolating EPSCs using Bicuculline Methiodide.

In Vivo Seizure Induction

Due to its pro-convulsant properties, bicuculline methiodide can be used to induce seizures in animal models to study the mechanisms of epilepsy and evaluate potential anticonvulsant therapies.

Objective: To induce focal or generalized seizures in a rodent model.

Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgical Procedure: Perform a craniotomy to expose the brain region of interest (e.g., inferior colliculus, substantia nigra, or cortex).[2]

-

Drug Preparation: Dissolve bicuculline methiodide in sterile saline or aCSF to the desired concentration.

-

Microinjection: Using a microinjection pump and a cannula, slowly infuse a specific dose of bicuculline methiodide into the target brain region. Doses can range from nanograms to micrograms depending on the target site and desired effect.[2] For example, microinjection of 6.0 ng over 6 minutes into the inferior colliculus has been shown to evoke seizures.[2]

-

Behavioral and/or Electrophysiological Monitoring: Observe the animal for seizure-related behaviors (e.g., wild running, clonus, tonus).[2] Simultaneously, electroencephalographic (EEG) recordings can be made to monitor for epileptiform discharges.

-

Data Analysis: Score the seizure severity based on a standardized scale (e.g., the Racine scale) and analyze the EEG data for spike-wave discharges and other seizure-related activity.

Receptor Binding Assays

Radiolabeled ligands are used in receptor binding assays to determine the affinity of drugs for their target receptors. Unlabeled bicuculline methiodide can be used as a competitor to determine the binding affinity of other compounds for the GABA-A receptor.

Objective: To determine the binding affinity of a test compound for the GABA-A receptor.

Methodology:

-

Membrane Preparation: Prepare brain membranes from a tissue source (e.g., rat cortex or cerebellum) through homogenization and centrifugation.[4]

-

Assay Setup: In a series of tubes, combine the prepared brain membranes, a constant concentration of a radiolabeled GABA-A receptor agonist (e.g., [³H]muscimol), and varying concentrations of the unlabeled test compound.[4]

-

Control Groups:

-

Total Binding: Tubes containing only the membranes and the radioligand.

-

Nonspecific Binding: Tubes containing membranes, radioligand, and a saturating concentration of an unlabeled known GABA-A receptor ligand, such as bicuculline methiodide (e.g., 100 µM) or GABA itself.[4]

-

-

Incubation: Incubate the tubes to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

Bicuculline methiodide remains an indispensable tool in neuroscience research. Its properties as a potent, water-soluble, and relatively stable competitive GABA-A receptor antagonist make it ideal for a wide range of applications, from fundamental studies of synaptic transmission to the development of animal models of epilepsy. However, researchers must remain cognizant of its off-target effects, particularly on SK channels, to ensure accurate interpretation of their experimental data. This guide provides a foundational understanding of the chemical properties and applications of bicuculline methiodide to aid in the design and execution of rigorous neuropharmacological studies.

References

- 1. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. Bicuculline methiodide in the blood-brain barrier-epileptogen model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of bicuculline on thalamic activity: a direct blockade of IAHP in reticularis neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Convulsant action of systemically administered glutamate and bicuculline methiodide in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

Bicuculline Methiodide: A Technical Guide to Water Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of Bicuculline (B1666979) methiodide, focusing on its water solubility and stability. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who utilize this pivotal GABA-A receptor antagonist in their work.

Core Physicochemical Properties

Bicuculline methiodide, the N-methylated quaternary salt of (+)-bicuculline, is a widely used tool in neuropharmacology. Its enhanced solubility and stability in aqueous solutions, compared to its parent compound, make it a preferred agent for a variety of in vitro and in vivo applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for Bicuculline methiodide:

| Property | Value | Unit | Source |

| Molecular Weight | 509.3 | g/mol | |

| Water Solubility | up to 20 | mM | [1] |

| DMSO Solubility | up to 50 | mM | [1] |

| Purity (typical) | ≥98 | % (HPLC) |

Experimental Protocols

Detailed methodologies are crucial for the accurate preparation and application of Bicuculline methiodide solutions. The following sections outline standard experimental protocols for solubility determination and stability assessment.

Protocol for Preparation of Aqueous Stock Solutions

This protocol details the steps for preparing a 20 mM aqueous stock solution of Bicuculline methiodide.

Materials:

-

(-)-Bicuculline methiodide powder

-

High-purity water (e.g., Milli-Q or equivalent)

-

Calibrated analytical balance

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Vortex mixer

Procedure:

-

Calculate the required mass: Based on the desired concentration (20 mM) and volume, calculate the mass of Bicuculline methiodide needed using its molecular weight (509.3 g/mol ).

-

Mass (mg) = 20 mmol/L * 0.5093 g/mmol * Volume (L) * 1000 mg/g

-

-

Weigh the compound: Accurately weigh the calculated mass of Bicuculline methiodide powder using an analytical balance.

-

Dissolution: Transfer the powder to a volumetric flask. Add a portion of the high-purity water (approximately 70-80% of the final volume).

-

Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer or a magnetic stirrer at room temperature to facilitate dissolution.

-

Volume adjustment: Once the solid is completely dissolved, add high-purity water to reach the final desired volume.

-

Final mixing and storage: Cap the flask and invert it several times to ensure a homogenous solution. For immediate use, this solution is ready. For storage, it is recommended to prepare aliquots and store them at -20°C for up to one month.[1] Solutions should be protected from light.[1]

Protocol for Assessing Stability via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the stability of Bicuculline methiodide in an aqueous solution over time.

Objective: To monitor the degradation of Bicuculline methiodide by quantifying its concentration at various time points under specific storage conditions.

Materials:

-

Prepared aqueous solution of Bicuculline methiodide

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (to be optimized, but typically a mixture of acetonitrile (B52724) and a buffered aqueous solution)

-

Reference standard of Bicuculline methiodide

Procedure:

-

Initial Analysis (T=0): Immediately after preparing the aqueous solution, perform an HPLC analysis to determine the initial concentration and purity. This serves as the baseline.

-

Sample Storage: Store the solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution for HPLC analysis.

-

HPLC Analysis:

-

Inject a known volume of the sample onto the HPLC system.

-

Elute the sample through the column using the optimized mobile phase.

-

Detect the compound using a UV detector at its maximum absorbance wavelength.

-

Record the peak area corresponding to Bicuculline methiodide.

-

-

Data Analysis: Compare the peak area of Bicuculline methiodide at each time point to the initial peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks may signify the formation of degradation products, such as bicucine.

-

Reporting: Report the percentage of remaining Bicuculline methiodide at each time point relative to the initial concentration.

Visualizations

The following diagrams illustrate key aspects of Bicuculline methiodide's properties and mechanism of action.

Mechanism of Action: GABA-A Receptor Antagonism

Bicuculline methiodide is a classical competitive antagonist of the GABA-A receptor.[1][2] It binds to the GABA recognition site on the receptor complex, thereby preventing the binding of the endogenous agonist, GABA. This blockade of GABA binding inhibits the opening of the associated chloride ion channel, which in turn prevents the hyperpolarization of the neuronal membrane that would normally occur upon GABAergic stimulation. The net effect is a reduction of inhibitory neurotransmission.

Conclusion

Bicuculline methiodide's favorable solubility and stability profile make it an invaluable tool for studying GABAergic neurotransmission.[3][4] Its properties as a potent and competitive GABA-A receptor antagonist are well-established. By adhering to the proper experimental protocols for solution preparation and handling, researchers can ensure the reliability and reproducibility of their results. The information and diagrams provided in this guide offer a comprehensive technical overview to support the effective use of Bicuculline methiodide in a research setting.

References

- 1. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 2. (+)-Bicuculline | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 3. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of (+)-bicuculline, a GABAa receptor antagonist, on auditory steady state response in free-moving rats - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of Bicuculline Methiodide on Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicuculline (B1666979) methiodide (BMI), a quaternary ammonium (B1175870) salt of the phthalide (B148349) isoquinoline (B145761) alkaloid bicuculline, is widely recognized and utilized in neuroscience research as a potent and selective competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] Its positive charge renders it membrane-impermeable, making it a valuable tool for localized applications and for studying synaptic GABAA receptors without systemic effects.[3] However, accumulating evidence has revealed that BMI exerts significant off-target effects on several other ion channels, most notably on small-conductance calcium-activated potassium (SK) channels.[4][5][6] This guide provides an in-depth technical overview of these non-GABAergic actions of bicuculline methiodide, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers in interpreting their findings and designing future experiments.

Quantitative Data: Off-Target Ion Channel Modulation by Bicuculline Methiodide

The primary off-target interaction of bicuculline methiodide is with the family of small-conductance calcium-activated potassium (SK) channels. These channels are critical regulators of neuronal excitability, contributing to the afterhyperpolarization (AHP) that follows action potentials.[5] BMI has been shown to block SK channels at concentrations similar to those used to antagonize GABAA receptors, a crucial consideration for experimental design.

| Target Ion Channel | Subtype(s) | Species | Cell/Tissue Type | Method | Key Parameter | Value (µM) | Reference(s) |

| GABAA Receptor | Not specified | Rat | Cortical Neurons | Whole-cell patch clamp | IC50 | ~1 (estimated to block ~50%) | [6] |

| Not specified | Not specified | Not specified | Not specified | IC50 | 3.3 | [7] | |

| α1β2γ2L | Human | HEK293 cells | Whole-cell patch clamp | IC50 (vs. 3 µM GABA) | 0.9 | [8] | |

| α1β2γ2L | Human | HEK293 cells | Whole-cell patch clamp | IC50 (vs. 10 µM GABA) | 1.6 | [8] | |

| α1β2γ2L | Human | HEK293 cells | Whole-cell patch clamp | IC50 (vs. 30 µM GABA) | 5.8 | [8] | |

| Small-Conductance Ca2+-activated K+ Channel (SK) | SK1 & SK2 | Rat | Medial Preoptic Nucleus Neurons | Perforated-patch recording | IC50 | 12 | [4] |

| SK1 & SK2 | Not specified | Xenopus oocytes | Outside-out patch clamp | Potent block | Concentrations used in slice recordings | [5] | |

| Apamin-sensitive | Rat | Dopamine (B1211576) Neurons (midbrain slice) | Intracellular recording | Effective Concentration | 30 | [9] | |

| Nicotinic Acetylcholine Receptor | Not specified | Not specified | Not specified | Not specified | Activity noted | Not quantified | [1][2] |

| Acetylcholinesterase | Not specified | Not specified | Not specified | Not specified | Inhibition noted | Not quantified | [1] |

Signaling Pathways and Experimental Workflows

Off-Target Signaling Pathway of Bicuculline Methiodide

Bicuculline methiodide's primary off-target effect involves the direct blockade of SK channels. This action disrupts the normal repolarization phase following an action potential, leading to increased neuronal excitability. The following diagram illustrates this pathway.

Caption: Off-target action of Bicuculline Methiodide on SK channels.

Experimental Workflow for Assessing Off-Target Effects

The following diagram outlines a typical experimental workflow for characterizing the off-target effects of a compound like bicuculline methiodide on a specific ion channel using patch-clamp electrophysiology.

Caption: Experimental workflow for ion channel pharmacology.

Detailed Experimental Protocols

The gold-standard technique for investigating the effects of compounds on ion channels is patch-clamp electrophysiology.[10][11] Below is a representative protocol for whole-cell voltage-clamp recording to assess the effect of bicuculline methiodide on SK channels heterologously expressed in a cell line (e.g., HEK293).

Objective: To determine the inhibitory concentration (IC50) of bicuculline methiodide on a specific SK channel subtype.

1. Cell Preparation:

-

Cell Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Transfection: Co-transfect cells with plasmids encoding the SK channel subunit of interest and a reporter gene (e.g., GFP) using a suitable transfection reagent.

-

Plating: 24-48 hours post-transfection, plate the cells onto glass coverslips at a low density suitable for patch-clamping.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1.1 EGTA, 0.1 CaCl₂ (to achieve a specific free Ca²⁺ concentration), 2 Mg-ATP. Adjust pH to 7.2 with KOH.

-

Drug Stock Solution: Prepare a high concentration stock solution of Bicuculline Methiodide (e.g., 10-50 mM) in the external solution.

3. Electrophysiological Recording:

-

Apparatus: Use a patch-clamp amplifier, a microscope with manipulators, and data acquisition software.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a transfected cell (identified by GFP fluorescence) with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

-

Voltage-Clamp Protocol:

-

Data Acquisition:

-

Record baseline currents in the external solution until a stable response is achieved.

-

Perfuse the cell with known concentrations of bicuculline methiodide, recording the current at each concentration until a steady-state block is observed.

-

Perform a washout with the external solution to check for reversibility of the drug effect.

-

4. Data Analysis:

-

Measure the peak or steady-state current amplitude at a specific voltage step in the absence and presence of different concentrations of bicuculline methiodide.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage inhibition against the logarithm of the drug concentration and fit the data with the Hill equation to determine the IC50 value.

Conclusion and Best Practices

While bicuculline methiodide remains an indispensable tool for studying GABAA receptor-mediated inhibition, researchers must be cognizant of its significant off-target effects, particularly the blockade of SK channels. The concentrations at which BMI blocks SK channels overlap with those required for complete GABAA receptor antagonism.

Recommendations for Researchers:

-

Use the lowest effective concentration: When using BMI to block GABAA receptors, it is crucial to titrate the concentration to the minimum required to achieve the desired effect, thereby minimizing off-target actions.

-

Employ alternative antagonists: Consider using other GABAA receptor antagonists, such as gabazine (B1674388) (SR-95531), which has a different profile of off-target effects, to confirm findings.

-

Control experiments: When studying phenomena that may be influenced by SK channel activity (e.g., afterhyperpolarization, neuronal firing patterns), it is essential to perform control experiments to dissect the contribution of BMI's off-target effects. This could involve using specific SK channel blockers like apamin.[9]

-

Acknowledge and discuss: In publications, researchers should explicitly acknowledge the potential off-target effects of bicuculline methiodide and discuss how these might have influenced the interpretation of their results.

References

- 1. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 3. Effects of (+)-bicuculline, a GABAa receptor antagonist, on auditory steady state response in free-moving rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The functional role of a bicuculline-sensitive Ca2+-activated K+ current in rat medial preoptic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bicuculline block of small-conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bicuculline Restores Frequency-Dependent Hippocampal I/E Ratio and Circuit Function in PGC-1ɑ Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sophion.com [sophion.com]

- 8. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bicuculline methiodide potentiates NMDA-dependent burst firing in rat dopamine neurons by blocking apamin-sensitive Ca2+-activated K+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]

- 11. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 12. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

The Advent of a GABA Antagonist: A Technical History of Bicuculline

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of γ-aminobutyric acid (GABA) as the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS) was a watershed moment in neuroscience. However, the full elucidation of its physiological roles and the intricate workings of the GABAergic system necessitated the discovery of specific pharmacological tools, most notably, selective antagonists. This technical guide delves into the discovery and history of bicuculline (B1666979), a pivotal molecule that became the archetypal competitive antagonist of the GABA-A receptor. Its identification and characterization revolutionized the study of inhibitory neurotransmission and laid the groundwork for decades of research into GABAergic pharmacology and its implications for health and disease.

The Dawn of an Antagonist: Discovery and Early History

Bicuculline, a phthalide-isoquinoline alkaloid, was first identified in 1932 from plant extracts of Dicentra cucullaria, Adlumia fungosa, and various Corydalis species.[1][2] For several decades, its pharmacological properties remained largely unexplored. The turning point came in 1970 when a seminal paper by Curtis, Duggan, Felix, and Johnston demonstrated that bicuculline potently and selectively antagonized the inhibitory effects of GABA on neurons in the cat spinal cord.[3][4] This discovery was crucial as it provided the first truly specific antagonist for what would later be classified as the GABA-A receptor, distinguishing it from other inhibitory neurotransmitter systems, such as the glycine (B1666218) receptor which is blocked by strychnine.[5]

The initial findings were not without controversy. A subsequent report questioned the specificity of bicuculline as a GABA antagonist.[5] However, Curtis and his colleagues robustly defended their findings, and the scientific community soon came to a consensus, establishing bicuculline as an indispensable tool for probing the GABAergic system.[5]

Mechanism of Action: Competitive Antagonism at the GABA-A Receptor

Bicuculline exerts its effects by acting as a competitive antagonist at the GABA-A receptor, an ionotropic receptor that forms a chloride ion channel.[5] This means that bicuculline binds to the same site on the receptor as GABA, the orthosteric binding site, but does not activate the channel.[5] By occupying this site, it prevents GABA from binding and subsequently opening the chloride channel, thereby blocking the inhibitory postsynaptic potential (IPSP) that GABA would normally induce.[6]

The competitive nature of bicuculline's antagonism has been demonstrated in numerous studies. Electrophysiological experiments have shown that the dose-response curve for GABA is shifted to the right in the presence of bicuculline, a hallmark of competitive antagonism.[7][8] Furthermore, single-channel recording studies have revealed that bicuculline reduces the frequency and mean open time of GABA-activated chloride channels, consistent with a competitive blocking mechanism.[5]

While primarily known as a competitive antagonist, some studies suggest that bicuculline may also act as a negative allosteric modulator of the GABA-A receptor, meaning it can inhibit channel opening even when GABA is bound.[1][9] This dual mechanism may contribute to its potent inhibitory effects.

Quantitative Analysis of Bicuculline's Interaction with GABA-A Receptors

The affinity and potency of bicuculline at GABA-A receptors have been quantified in numerous studies using various techniques, including radioligand binding assays and electrophysiological recordings. The following tables summarize key quantitative data.

| Parameter | Value | Receptor Subtype(s) | Experimental System | Reference(s) |

| IC₅₀ | 2 µM (at 40 µM GABA) | Native GABA-A Receptors | Not specified | [2] |

| 13.9 µM (at 10 µM GABA) | α1β3γ2 | HEK293 cells | [10] | |

| ~1-5 µM | α1β2γ2 | Not specified | [11] | |

| pKB | ~5.9 | α1β1, α1β1γ2S, α1β1γ2L | Xenopus oocytes | [7] |

| Ki | >300 nM | Various recombinant receptors | Not specified | [12] |

Table 1: Potency and Affinity of Bicuculline at GABA-A Receptors. IC₅₀ represents the concentration of bicuculline required to inhibit 50% of the maximal GABA response. pKB is the negative logarithm of the antagonist's dissociation constant, and Ki is the inhibition constant.

| Receptor Subunit Composition | Bicuculline Sensitivity | Reference(s) |

| α1-5, β1-3, γ1-3 | Sensitive | [6] |

| α6-containing | Less sensitive | [5] |

| ρ-containing (GABA-C) | Insensitive | [5] |

Table 2: Subunit-dependent Sensitivity of GABA-A Receptors to Bicuculline. The diverse subunit composition of GABA-A receptors can influence their sensitivity to bicuculline.

Key Experimental Protocols

The establishment of bicuculline as a GABA-A receptor antagonist relied on a series of key experiments. Below are reconstructed, detailed methodologies for two pivotal types of studies.

In Vivo Electrophysiology in the Feline Spinal Cord (Reconstructed from Curtis et al., 1970s)

Objective: To determine the effect of bicuculline on the inhibitory action of GABA on spinal cord neurons in an anesthetized cat.

Methodology:

-

Animal Preparation: Adult cats were anesthetized with pentobarbital (B6593769) sodium. A laminectomy was performed to expose the lumbar spinal cord. The animal's physiological state (body temperature, heart rate, and respiration) was monitored and maintained throughout the experiment.

-

Electrode Preparation: Multibarrel glass micropipettes were used for simultaneous recording of neuronal activity and microiontophoretic application of drugs. One barrel was filled with a recording electrolyte (e.g., 3 M KCl), while other barrels were filled with solutions of GABA, glycine, and bicuculline hydrochloride.

-

Neuronal Recording and Drug Application: The micropipette was advanced into the spinal cord to record the extracellular action potentials of individual neurons. Once a stable recording was obtained, the inhibitory effects of GABA and glycine were tested by applying them iontophoretically (passing a small electrical current through the respective barrel to eject the drug).

-

Antagonism Studies: After establishing the baseline inhibitory responses to GABA and glycine, bicuculline was applied iontophoretically from another barrel. The effects of GABA and glycine were then re-tested in the presence of bicuculline.

-

Data Analysis: The firing rate of the neuron was recorded and analyzed to quantify the degree of inhibition produced by the amino acids and the extent of antagonism by bicuculline.

In Vitro Epilepsy Model Using Bicuculline in Hippocampal Slices

Objective: To induce epileptiform activity in brain slices by blocking GABA-A receptor-mediated inhibition with bicuculline.

Methodology:

-

Brain Slice Preparation: A rodent (typically a rat or mouse) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampus is dissected out and sliced into 300-400 µm thick sections using a vibratome.

-

Slice Recovery: The slices are transferred to a holding chamber containing oxygenated aCSF at room temperature and allowed to recover for at least one hour.

-

Electrophysiological Recording: A single slice is transferred to a recording chamber on the stage of a microscope and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or extracellular field potential recordings are made from neurons in the CA1 or CA3 region of the hippocampus.

-

Induction of Epileptiform Activity: After obtaining a stable baseline recording, bicuculline (typically 10-50 µM) is added to the perfusing aCSF. This blocks GABA-A receptor-mediated inhibition, leading to hyperexcitability and the emergence of spontaneous epileptiform discharges, which can be recorded as paroxysmal depolarizing shifts (PDS) in intracellular recordings or interictal-like spikes in extracellular recordings.[13]

-

Data Acquisition and Analysis: The electrophysiological data are amplified, filtered, and digitized for offline analysis. The frequency, amplitude, and duration of the epileptiform events are quantified to assess the effects of bicuculline and any co-applied compounds.

Visualizing the Molecular and Experimental Landscape

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: GABAergic synapse and the action of bicuculline.

Caption: Experimental workflow for patch-clamp electrophysiology.

Caption: Competitive antagonism at the GABA-A receptor.

Conclusion

The discovery of bicuculline as a selective GABA-A receptor antagonist was a landmark achievement in neuropharmacology. It provided an essential tool that allowed researchers to dissect the roles of GABAergic inhibition throughout the central nervous system. From fundamental studies of synaptic transmission to the development of in vitro models of epilepsy, bicuculline has been instrumental in advancing our understanding of brain function. While more selective and potent GABA-A receptor antagonists have since been developed, the historical and continued importance of bicuculline in neuroscience research is undeniable. This technical guide serves as a testament to its enduring legacy and its pivotal role in shaping our current knowledge of the GABAergic system.

References

- 1. Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bicuculline - Wikipedia [en.wikipedia.org]

- 3. GABA, bicuculline and central inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bicuculline, an antagonist of GABA and synaptic inhibition in the spinal cord of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cellmicrosystems.com [cellmicrosystems.com]

- 11. selleckchem.com [selleckchem.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Paroxysmal depolarizing shift - Wikipedia [en.wikipedia.org]

Bicuculline Methiodide: A Technical Guide for Studying Inhibitory Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of neuroscience, the study of inhibitory neurotransmission is paramount to understanding the delicate balance of neural circuitry and its implications in health and disease. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting predominantly through GABA type A (GABA-A) receptors. Precise pharmacological tools are essential to dissect the roles of GABAergic signaling. Among these, bicuculline (B1666979) methiodide stands out as a potent and versatile antagonist of GABA-A receptors. This technical guide provides an in-depth overview of bicuculline methiodide, its properties, and its application in studying inhibitory neurotransmission, tailored for the scientific community.

Bicuculline methiodide is the methiodide salt of (+)-bicuculline, a competitive antagonist of GABA-A receptors.[1][2][3] This modification confers significant advantages over its parent compound, most notably increased water solubility and stability in solution, making it a preferred choice for a wide range of experimental paradigms.[4] By competitively binding to the GABA recognition site on the GABA-A receptor complex, bicuculline methiodide effectively blocks the channel gating function of GABA, thereby inhibiting the influx of chloride ions and reducing neuronal inhibition.[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of bicuculline methiodide is crucial for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 509.3 g/mol | [4] |

| Molecular Formula | C₂₁H₂₀INO₆ | [4] |

| Appearance | Yellow solid | |

| Solubility | Water (up to 20 mM), DMSO (up to 50 mM) | [4] |

| Storage | Store at room temperature | [4] |

| CAS Number | 40709-69-1 | [4] |

Mechanism of Action: Competitive Antagonism at the GABA-A Receptor

Bicuculline methiodide exerts its effects by acting as a competitive antagonist at the GABA-A receptor. This ligand-gated ion channel, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing. Bicuculline methiodide competes with GABA for the same binding site on the receptor, thereby preventing this channel opening.[1]

Figure 1: Competitive antagonism of bicuculline methiodide at the GABA-A receptor.

Quantitative Pharmacological Data

| Parameter | Value | Species/Preparation | Reference |

| IC₅₀ (GABA binding inhibition) | ~500 µM | Chick cerebellar synaptic membranes | |

| Concentration for ~50% block of GABA-A currents | 1 µM | - | [5] |

| ED₅₀ (Analgesia, intracisternal) | 5 ng/mouse | Mouse | [6] |

Experimental Protocols

The utility of bicuculline methiodide spans a wide array of experimental techniques aimed at elucidating the function of inhibitory neurotransmission.

Preparation of Stock Solutions

Due to its enhanced water solubility, preparing stock solutions of bicuculline methiodide is straightforward.

Materials:

-

Bicuculline methiodide powder

-

Sterile deionized water or dimethyl sulfoxide (B87167) (DMSO)

-

Vortex mixer

-

Sterile microcentrifuge tubes

Protocol:

-

Calculate the required mass of bicuculline methiodide to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Weigh the calculated amount of bicuculline methiodide powder.

-

Add the appropriate volume of solvent (water or DMSO) to the powder.

-

Vortex the solution until the powder is completely dissolved.

-

Store the stock solution at -20°C for long-term storage. For daily use, the solution can be kept at 4°C for a limited time, protected from light.

In Vitro Electrophysiology: Studying Synaptic Transmission

Bicuculline methiodide is extensively used in in vitro electrophysiology to isolate and study excitatory postsynaptic currents (EPSCs) by blocking inhibitory postsynaptic currents (IPSCs) mediated by GABA-A receptors.

Experimental Setup:

-

Brain slice preparation (e.g., hippocampus, cortex)

-

Artificial cerebrospinal fluid (aCSF)

-

Recording chamber with perfusion system

-

Patch-clamp or field potential recording rig

-

Glass micropipettes

-

Bicuculline methiodide stock solution

Protocol for Whole-Cell Voltage-Clamp Recording:

-

Prepare acute brain slices from the desired region of interest.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Establish a whole-cell patch-clamp recording from a neuron of interest.

-

Record baseline synaptic activity, including both EPSCs and IPSCs.

-

To isolate EPSCs, add bicuculline methiodide to the aCSF at a final concentration typically ranging from 10 to 100 µM.

-

Allow the drug to perfuse for several minutes to ensure complete blockade of GABA-A receptors.

-

Record the remaining synaptic activity, which will be predominantly composed of glutamatergic EPSCs.

Figure 2: General workflow for an in vitro electrophysiology experiment using bicuculline methiodide.

In Vivo Studies: Modulating Neuronal Activity

The ability of bicuculline methiodide to be delivered directly into the brain makes it a valuable tool for investigating the role of GABAergic inhibition in complex behaviors and physiological processes.

Experimental Techniques:

-

Intracerebroventricular (ICV) Injection: Administration into the cerebral ventricles for widespread central nervous system effects.

-

Intrathecal (IT) Injection: Delivery into the spinal canal to study spinal cord circuitry.

-

Microinjection: Site-specific injection into discrete brain nuclei to investigate the role of local inhibitory circuits.

General Protocol for In Vivo Microinjection:

-

Anesthetize the animal according to approved protocols.

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy to expose the target brain region.

-

Lower a microinjection cannula to the precise stereotaxic coordinates of the target nucleus.

-

Infuse a small volume of bicuculline methiodide solution (concentrations and volumes will vary depending on the target and desired effect).

-

Slowly retract the cannula and suture the incision.

-

Monitor the animal for behavioral or physiological changes post-injection.

Off-Target Effects and Considerations

While bicuculline methiodide is a selective GABA-A receptor antagonist, it is important to be aware of potential off-target effects, especially at higher concentrations. It has been reported to have actions on calcium-dependent potassium channels (SK channels).[4][7] Therefore, it is crucial to use the lowest effective concentration and to include appropriate control experiments to validate the specificity of the observed effects. For instance, comparing the effects of bicuculline with another GABA-A receptor antagonist that has a different chemical structure, such as gabazine (B1674388) (SR-95531), can help confirm that the observed results are indeed due to the blockade of GABA-A receptors.

Conclusion

Bicuculline methiodide is an indispensable tool for researchers investigating the multifaceted roles of inhibitory neurotransmission. Its favorable chemical properties and potent, competitive antagonism at GABA-A receptors make it suitable for a broad range of applications, from single-channel recordings to complex in vivo behavioral studies. By carefully considering the experimental design, appropriate concentrations, and potential off-target effects, scientists can effectively leverage bicuculline methiodide to unravel the complexities of GABAergic signaling in the central nervous system.

References

- 1. researchgate.net [researchgate.net]

- 2. (-)-Bicuculline methiodide | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 3. (+)-Bicuculline | GABAA receptor antagonist | Hello Bio [hellobio.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Bicuculline Restores Frequency-Dependent Hippocampal I/E Ratio and Circuit Function in PGC-1ɑ Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subconvulsive doses of intracisternal bicuculline methiodide, a GABAA receptor antagonist, produce potent analgesia as measured in the tail pinch test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of bicuculline on thalamic activity: a direct blockade of IAHP in reticularis neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Bicuculline Methiodide in Epilepsy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Bicuculline (B1666979) methiodide in the field of epilepsy research. As a potent and specific antagonist of the γ-aminobutyric acid type A (GABAA) receptor, Bicuculline methiodide is an indispensable tool for modeling epileptic seizures in both in vivo and in vitro settings. Its ability to reliably induce epileptiform activity by blocking inhibitory neurotransmission provides a robust platform for investigating the fundamental mechanisms of epilepsy and for the screening and development of novel anticonvulsant therapies.

Core Mechanism of Action: Disinhibition of Neuronal Activity

Bicuculline methiodide is the methiodide salt of bicuculline, a phthalide (B148349) isoquinoline (B145761) alkaloid. Its primary mechanism of action is the competitive antagonism of the GABAA receptor.[1] GABA is the principal inhibitory neurotransmitter in the central nervous system (CNS), and its binding to GABAA receptors leads to the opening of chloride ion channels, resulting in hyperpolarization or shunting inhibition of the postsynaptic neuron.[2][3] By competitively blocking the GABA binding site on the GABAA receptor, Bicuculline methiodide prevents this inhibitory action, leading to a state of disinhibition and neuronal hyperexcitability that can manifest as seizures.[4][5] This makes it a powerful convulsant agent widely used to induce epileptic activity in experimental models.[6][7]

Bicuculline methiodide is often preferred over its parent compound, bicuculline, due to its increased water solubility and stability, facilitating its use in physiological solutions for experimental studies.

Applications in Epilepsy Research

The primary application of Bicuculline methiodide in epilepsy research is the induction of seizures in various experimental models. These models are crucial for:

-

Investigating the pathophysiology of epilepsy: By inducing seizures, researchers can study the cellular and network-level changes that occur during epileptogenesis.

-

Screening of potential anticonvulsant drugs: The ability of a test compound to prevent or terminate Bicuculline methiodide-induced seizures is a common measure of its anticonvulsant efficacy.[8][9]

-

Studying synaptic plasticity: It is used to isolate and study excitatory postsynaptic potentials (EPSCs) by blocking inhibitory postsynaptic currents (IPSCs).[1]

Quantitative Data from Experimental Models

The following tables summarize quantitative data from various studies utilizing Bicuculline methiodide to induce seizures.

Table 1: In Vivo Seizure Induction in Rodent Models

| Animal Model | Administration Route | Effective Dose Range | Observed Seizure Phenotype | Reference |

| Immature Rats (3-22 days old) | Intraperitoneal (i.p.) | CD50 varies with age (lowest on postnatal day 3) | Hyperkinesis, forepaw treading, tonic extension, clonic movements.[6][10] | [6][10] |

| Adult Rats | Intraperitoneal (i.p.) | 2 - 20 mg/kg | Automatisms, minimal seizures, generalized tonic-clonic seizures (more common in younger rats).[11] | [11] |

| Adult Rats | Intraamygdaloid injection | 0.2 - 0.4 nmol (for kindling) | Progressive seizure development comparable to electrical kindling.[12] | [12] |

| Adult Rats | Intracerebroventricular (i.c.v.) | 7.5 - 30 nmoles | Population spike bursts in the dentate gyrus.[13] | [13] |

| Adult Rats (with BBB lesion) | Intraperitoneal (i.p.) | 36 mg/kg | Intense, localized epileptiform discharge.[14] | [14] |

| Mice | Intracisternal (i.c.) | ED50 of 5 ng/mouse (for analgesia, a non-seizure endpoint) | Potent analgesia.[15] | [15] |

| Mice | Microinjection into inferior colliculus | 6.0 ng/6 min | Wild running, clonus, and tonus.[16] | [16] |

Table 2: In Vitro Epileptiform Activity Induction

| Preparation | Bicuculline Methiodide Concentration | Observed Electrophysiological Activity | Reference |

| Human Neocortical Slices | Not specified, but sufficient to reduce GABAA-mediated inhibition | Stimulus-induced paroxysmal depolarization shifts (PDS).[17] | [17] |

| Rat Hippocampal Slices | 1 µM | Partial blockade of GABAA receptor currents.[18] | [18] |

| Rat Hippocampal Slices | 10 µM | Ictal discharges in intact hippocampus, interictal discharges in conventional slices.[19] | [19] |

| Mouse Cortical Neurons | 1 - 100 µM | Reduction of spontaneous and evoked IPSCs, with complete blockade at 100 µM.[1] | [1] |

| Mouse Dentate Gyrus Slices | 5 µM | Maximal short-term potentiation and LTP.[20] | [20] |

| Rat Dentate Gyrus Slices | 10 µM | Maximal short-term potentiation and LTP.[20] | [20] |

| Rat Thalamic Reticular Nucleus Neurons | 5 - 40 µM | Concentration-dependent enhancement of calcium spike bursts.[21] | [21] |

Detailed Experimental Protocols

Protocol for Induction of Acute Seizures in Adult Rats

This protocol describes the induction of acute seizures in adult rats using systemic administration of Bicuculline methiodide for the purpose of screening anticonvulsant compounds.

-

Animal Preparation:

-

Use adult male Sprague-Dawley or Wistar rats (200-250g).

-